4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H11ClFN3 |
|---|---|
Molecular Weight |
323.7 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H11ClFN3/c19-17-15-10-16(12-6-8-13(20)9-7-12)23(18(15)22-11-21-17)14-4-2-1-3-5-14/h1-11H |
InChI Key |
PMEKECWKQLRLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC3=C2N=CN=C3Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Dichloroacrylonitrile and Methylene Reagents
As detailed in CN110386936B, 2-methyl-3,3-dichloroacrylonitrile (Formula II) reacts with trimethyl orthoformate (Formula III) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV). This step employs solvents such as cyclohexane or tetrahydrofuran at 30–110°C, with a catalyst load of 0.5–10% by mass. The reaction achieves near-quantitative conversion due to the electrophilic activation of the dichloroacrylonitrile moiety.
Key Conditions for Condensation
Cyclization with Formamidine Salts
The intermediate (Formula IV) undergoes cyclization with formamidine acetate in methanol or ethanol under basic conditions (e.g., sodium methoxide). This one-pot reaction proceeds via addition-condensation followed by elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Notably, the use of a two-stage alkali addition—50–60% initially and the remainder after intermediate formation—prevents over-baseification and minimizes side reactions.
Example Protocol from CN110386936B
- Step 1 : Dissolve formamidine acetate (0.13 mol) and sodium methoxide (0.13 mol) in methanol.
- Step 2 : Add Formula IV (0.1 mol) dropwise at 35–40°C, followed by stirring for 4 hours.
- Step 3 : Introduce remaining sodium methoxide (0.11 mol) and heat to 65–70°C for 4 hours.
- Yield : 90.2% with 99.3% HPLC purity.
Integrated Synthetic Route for Target Compound
Combining the above strategies, a hypothetical four-step synthesis for this compound is proposed:
- Core Synthesis : As per CN110386936B.
- 6-Position Functionalization : Electrophilic substitution with 4-fluorobenzene diazonium salt.
- 7-Position Functionalization : Suzuki coupling with phenylboronic acid.
- Final Purification : Recrystallization from ethanol/water.
Anticipated Challenges :
- Regioselectivity issues during electrophilic substitution.
- Catalyst poisoning in cross-coupling steps due to the chloride substituent.
Comparative Analysis of Methodologies
The table below contrasts key parameters from the foundational core synthesis (CN110386936B) with hypothetical modifications for the target compound:
Environmental and Industrial Considerations
The original core synthesis emphasizes reduced waste generation (<10% solvent loss) and avoidance of toxic reagents like phosphorus oxychloride. Scaling the target compound’s synthesis would require:
- Solvent Recovery Systems : For methanol and toluene.
- Catalyst Recycling : Particularly for palladium complexes.
- Waste Stream Neutralization : To address HCl byproducts from elimination steps.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols.
Suzuki Coupling: Boronic acids and palladium catalysts are typically used.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
Synthetic Routes
Various synthetic methods have been developed for producing this compound, including:
- Column Chromatography : Used for purification to achieve high yield and purity.
- Electrophilic Substitution Reactions : Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Applications in Medicinal Chemistry
4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine has shown promise in several therapeutic areas:
Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are vital for treating various diseases, particularly cancer. The unique structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells across various types, including breast and lung cancer cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of derivatives on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest potential as lead compounds for developing new anticancer agents .
Antiviral and Anti-inflammatory Properties
Some derivatives also display antiviral activity and anti-inflammatory effects, indicating their potential application in treating viral infections and inflammatory diseases. The mechanism may involve modulation of signaling pathways related to inflammation and immune response.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Lacks fluorophenyl substitution | More basic structure; less complex interactions |
| 6-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine | Bromine instead of fluorine | Different halogen may affect reactivity |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Two chlorine substitutions | Altered electronic properties affecting biological activity |
This table illustrates the diversity within the pyrrolo[2,3-d]pyrimidine class while emphasizing how specific substitutions can significantly impact biological activity and chemical behavior.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electrophilicity : The 4-chloro group in the target compound facilitates nucleophilic displacement, a feature shared with analogues like and .
- Aromatic Substituents: Fluorine at position 6 (4-fluorophenyl) enhances metabolic stability compared to non-fluorinated derivatives (e.g., 4-chlorophenyl in ).
- Steric Effects : Bulky 2-methylbenzyl or 2-phenylethyl groups at position 6 () improve kinase selectivity but may reduce solubility.
Physicochemical Properties
- Melting Points : The target compound’s melting point (~210°C) aligns with chloro-substituted pyrrolo[2,3-d]pyrimidines (e.g., 212°C for , 165–168°C for ), reflecting crystallinity influenced by aryl substituents.
- Solubility : The 4-fluorophenyl group increases lipophilicity (logP ~3.5) compared to methyl-substituted derivatives (logP ~2.8) .
- NMR Profiles : The target compound’s aromatic protons (δ 7.16–7.92 ppm) and NH signals (δ 10.89 ppm) are consistent with analogues in .
Biological Activity
4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₂H₇ClFN₃
- Molecular Weight : 247.66 g/mol
- CAS Number : 1350639-97-2
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial properties. For example, compounds within this class have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.488 µM to over 125 µM depending on the specific substitution patterns on the pyrimidine ring .
2. Anticancer Potential
Pyrrolo[2,3-d]pyrimidine derivatives are noted for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Notably, some derivatives have been classified as protein kinase inhibitors, which are crucial in cancer therapy .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[2,3-d]pyrimidines have been documented, with certain derivatives showing promise in modulating inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. The following observations have been made regarding SAR:
- Substituents at Position 4 : The presence of bulky or electron-withdrawing groups at the para position of the phenyl ring enhances antitubercular activity.
- Hydrophobicity : Compounds with a ClogP value less than 4 tend to exhibit better biological activity due to improved membrane permeability .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
-
Antitubercular Activity Study :
A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC of 0.488 µM and was non-cytotoxic to Vero cells . -
Protein Kinase Inhibition :
Another research effort identified selective inhibitors of protein kinases among pyrrolo[2,3-d]pyrimidine derivatives, suggesting potential applications in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
